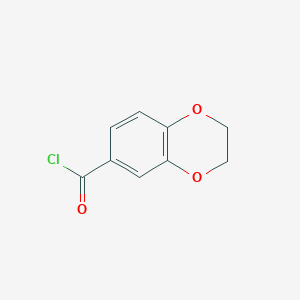

2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECXDXFCJKMZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379862 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-70-2 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride (CAS 6761-70-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride, a derivative of the privileged 1,4-benzodioxane scaffold, is a key intermediate in the synthesis of a variety of biologically active molecules. The 1,4-benzodioxane motif is present in numerous pharmaceuticals and natural products, exhibiting a wide range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, intended to support researchers in its effective utilization.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in the literature, the properties of its precursor, 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, provide valuable context.

Table 1: Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0) [2]

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Appearance | Pale brown crystalline solid |

| Melting Point | 135-136 °C |

| Boiling Point | 339.8 °C at 760 mmHg |

| Density | 1.4 g/cm³ |

| Flash Point | 142.0 °C |

| Refractive Index | 1.587 |

Table 2: Properties of this compound (CAS 6761-70-2) [3]

| Property | Value |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.61 g/mol |

Synthesis

The primary route to this compound is through the chlorination of its corresponding carboxylic acid.

Synthesis of the Precursor: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

A common method involves a two-step process starting from 3,4-dihydroxybenzaldehyde.

Experimental Protocol:

-

Ring Closure: 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to yield the intermediate 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

-

Oxidation: The intermediate aldehyde is then oxidized using an aqueous solution of potassium permanganate to produce 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.

Synthesis of this compound

Experimental Protocol:

A mixture of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, benzene, and thionyl chloride is heated under reflux for one hour. The reaction mixture is then evaporated to dryness under reduced pressure. To ensure complete removal of thionyl chloride, the residue is redissolved in benzene, and the solvent is again removed by distillation. The final product is this compound.[4]

Caption: Synthesis of the target compound.

Reactivity and Applications

As an acyl chloride, this compound is a reactive electrophile, readily undergoing nucleophilic acyl substitution. This reactivity makes it a valuable building block in organic synthesis, particularly for the preparation of amides and esters.

Amide Synthesis

The reaction with primary or secondary amines is a common application, leading to the formation of a stable amide bond. This is a cornerstone of medicinal chemistry for the synthesis of drug candidates.[][6]

Experimental Protocol: General Amide Formation

-

A solution of the amine and a base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane) is prepared.

-

This compound, dissolved in the same solvent, is added dropwise to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up typically involves washing with aqueous acid and base to remove unreacted starting materials and by-products, followed by drying and evaporation of the organic solvent.

-

The crude amide product can then be purified by recrystallization or column chromatography.

Caption: General amide synthesis workflow.

Applications in Drug Discovery

The 2,3-dihydro-1,4-benzodioxin moiety is a key structural feature in a variety of pharmacologically active compounds. Derivatives have been investigated for their potential as:

-

Antimicrobial agents: Certain 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown in vitro antibacterial and antifungal activities.[7]

-

Antioxidants: Some derivatives have been evaluated for their ability to inhibit lipid peroxidation.

-

Enzyme inhibitors: The benzodioxane scaffold has been utilized in the design of inhibitors for enzymes such as PARP1, which is a target in cancer therapy.[8]

While specific signaling pathways directly modulated by this compound are not detailed in the literature, its utility in synthesizing a diverse library of compounds allows for the exploration of various biological targets. The versatility of the 2,3-dihydro-1,4-benzodioxane substructure stems from its ability to interact with specific biological receptors and enzymes, thereby influencing cellular pathways.[1]

Safety and Handling

This compound is classified as a dangerous good for transport.[3] As an acyl chloride, it is expected to be corrosive and moisture-sensitive. It will react with water, including atmospheric moisture, to produce hydrochloric acid.

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Keep away from water and other nucleophilic reagents.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of compounds containing the biologically significant 1,4-benzodioxane scaffold. Its utility in forming stable amide and ester linkages makes it a key tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in the laboratory. Further research to fully characterize its physical and spectral properties would be a valuable contribution to the field.

References

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [precision.fda.gov]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. eurjchem.com [eurjchem.com]

- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,4-benzodioxan-6-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1,4-benzodioxan-6-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds.

Chemical Identity and Physical Properties

1,4-Benzodioxan-6-carbonyl chloride, also known as 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, is a reactive acyl chloride derivative of 1,4-benzodioxane.[1] Its core structure, the 1,4-benzodioxan moiety, is a prevalent scaffold in numerous biologically active molecules.

Table 1: Physical and Chemical Properties of 1,4-Benzodioxan-6-carbonyl chloride

| Property | Value | Source |

| CAS Number | 6761-70-2 | [1][2] |

| Molecular Formula | C₉H₇ClO₃ | [1][2] |

| Molecular Weight | 198.61 g/mol | [1][2] |

| Appearance | Yellow oil (as synthesized) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in anhydrous organic solvents such as dichloromethane. |

Chemical Properties and Reactivity

As an acyl chloride, 1,4-benzodioxan-6-carbonyl chloride is a highly reactive electrophile, making it a versatile reagent in organic synthesis. The carbonyl carbon is susceptible to nucleophilic attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This high reactivity dictates its handling and storage requirements, which should be under anhydrous conditions to prevent hydrolysis.

Key reactions include:

-

Hydrolysis: Reacts readily with water to form the corresponding 1,4-benzodioxane-6-carboxylic acid.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with ammonia and primary or secondary amines to form primary, secondary, or tertiary amides, respectively. This reaction is fundamental in the synthesis of many pharmaceutical derivatives.

Spectroscopic Data (Predicted)

While specific spectra for 1,4-benzodioxan-6-carbonyl chloride are not widely published, the expected spectral characteristics can be inferred from data on its derivatives, particularly its amide and ester forms.

Table 2: Predicted Spectroscopic Data for 1,4-Benzodioxan-6-carbonyl chloride

| Spectroscopy | Expected Features |

| ¹H NMR | - Multiplets around 4.2-4.4 ppm for the four protons of the dioxane ring. - Aromatic protons in the range of 7.0-7.8 ppm. |

| ¹³C NMR | - Methylene carbons of the dioxane ring around 64 ppm. - Aromatic carbons between 115-150 ppm. - Carbonyl carbon signal in the range of 165-175 ppm. |

| IR Spectroscopy | - A strong C=O stretching band characteristic of an acyl chloride, typically around 1780-1815 cm⁻¹. - C-O-C stretching bands for the dioxane ring. - C-Cl stretching band. |

| Mass Spectrometry | - A molecular ion peak corresponding to its molecular weight (198.61 g/mol ). - Isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak). |

Experimental Protocols

Synthesis of 1,4-Benzodioxan-6-carbonyl chloride

This protocol describes the conversion of 1,4-benzodioxane-6-carboxylic acid to its corresponding acyl chloride.

Materials:

-

1,4-Benzodioxane-6-carboxylic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of 1,4-benzodioxane-6-carboxylic acid in anhydrous dichloromethane at 0-5 °C under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (2 drops).

-

Slowly add oxalyl chloride to the reaction mixture.

-

The reaction mixture is then refluxed for 1 hour under nitrogen.

-

After the reaction is complete, the resulting mixture is concentrated under vacuum.

-

The product, a yellow oil, is typically used for the next synthetic step without further purification.

Diagram 1: Synthesis of 1,4-Benzodioxan-6-carbonyl chloride

Caption: Synthesis of the target compound.

Applications in Drug Development

The 1,4-benzodioxan scaffold is a key structural motif in many pharmacologically active compounds. 1,4-Benzodioxan-6-carbonyl chloride serves as a crucial intermediate in the synthesis of a variety of these molecules, including antagonists for α1-adrenoreceptors and serotonin receptors.

A prominent example of a drug synthesized using a 1,4-benzodioxan intermediate is Doxazosin , an α1-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia. The synthesis of Doxazosin and its analogs often involves the reaction of a 1,4-benzodioxan carbonyl derivative with a piperazine moiety.

Furthermore, derivatives of 1,4-benzodioxan have been investigated for their potential as:

-

Anticancer agents

-

Anti-inflammatory agents

-

Cognitive enhancers (ampakines) that modulate AMPA receptors.

Diagram 2: Role in Doxazosin Synthesis

Caption: Intermediate for Doxazosin.

Safety and Handling

1,4-Benzodioxan-6-carbonyl chloride is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Due to its reactivity with water, it is classified as a dangerous good for transport.[1]

Conclusion

1,4-Benzodioxan-6-carbonyl chloride is a valuable and highly reactive chemical intermediate with significant applications in medicinal chemistry and drug development. Its ability to readily undergo nucleophilic acyl substitution reactions makes it a key building block for the synthesis of a wide range of biologically active molecules. Understanding its chemical properties, synthetic routes, and handling requirements is crucial for its effective and safe utilization in research and development.

References

In-Depth Technical Guide: Structure Elucidation of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, a reactive intermediate of significant interest in medicinal chemistry and drug development. The 2,3-dihydro-1,4-benzodioxine scaffold is a key structural motif in a variety of pharmacologically active compounds.[1][2] This document details the predicted spectroscopic characteristics of the title compound, established synthetic protocols, and the potential biological relevance of this chemical entity.

Predicted Spectroscopic Data

Due to the reactive nature of acyl chlorides, obtaining and publishing detailed spectroscopic data can be challenging. The following tables summarize the predicted spectroscopic data for this compound based on established principles of NMR and IR spectroscopy, and mass spectrometry fragmentation patterns of similar compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would show signals corresponding to the aromatic and the dioxalane ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | ~7.6 | d | ~2.0 |

| H-7 | ~7.5 | dd | ~8.5, 2.0 |

| H-8 | ~6.9 | d | ~8.5 |

| H-2, H-3 | ~4.3 | s | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is characterized by the downfield shift of the carbonyl carbon and the aromatic carbons attached to or near the carbonyl chloride group.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| C-4a | ~144 |

| C-8a | ~143 |

| C-6 | ~132 |

| C-7 | ~125 |

| C-5 | ~120 |

| C-8 | ~118 |

| C-2, C-3 | ~64 |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show a strong absorption band for the carbonyl group of the acyl chloride at a higher wavenumber compared to the corresponding carboxylic acid.[3][4][5][6]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1770 - 1810 | Strong |

| C-O-C (Aromatic Ether) | 1250 - 1300 | Strong |

| C-Cl | 650 - 800 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of CO and Cl. A common fragment for benzoyl derivatives is the benzoyl cation at m/z 105.[7]

| m/z | Predicted Fragment |

| 198/200 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 170/172 | [M-CO]⁺ |

| 163 | [M-Cl]⁺ |

| 135 | [M-COCl]⁺ |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 3,4-dihydroxybenzaldehyde.

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This procedure involves the formation of the 1,4-benzodioxine ring followed by oxidation of the aldehyde to a carboxylic acid.[8]

Protocol:

-

Ring Formation: To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as DMF, add 1,2-dibromoethane (2 equivalents) and a base like potassium carbonate (2 equivalents).

-

Heat the reaction mixture at 70-105°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, filter, and remove the solvent under reduced pressure. The resulting intermediate is 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.

-

Oxidation: Dissolve the intermediate aldehyde in an aqueous solution.

-

Add an oxidizing agent, such as potassium permanganate, portion-wise at an elevated temperature (e.g., 70-80°C).

-

Maintain the reaction at reflux for a couple of hours until the aldehyde is consumed (monitored by TLC).

-

Cool the reaction mixture and work up by acidifying the solution to precipitate the carboxylic acid product.

-

Filter, wash with water, and dry to obtain 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation using thionyl chloride.[9][10][11]

Protocol:

-

To a flask containing 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1 equivalent), add an excess of thionyl chloride (SOCl₂), which can also serve as the solvent.[9] A catalytic amount of DMF can be used to accelerate the reaction.[10]

-

Reflux the mixture gently for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction should be carried out in a fume hood with appropriate safety precautions.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be used directly for the next step or purified by vacuum distillation.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: General mechanism for the conversion of a carboxylic acid to an acyl chloride.

Biological Context and Potential Applications

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[2] Derivatives of this core structure have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[12]

For instance, compounds bearing the 2,3-dihydro-1,4-benzodioxine core have been investigated as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy.[13][14] Other derivatives have shown potential as inhibitors of α-glucosidase and acetylcholinesterase, relevant to the treatment of diabetes and Alzheimer's disease, respectively.[15]

Given that this compound is a versatile building block, it can be readily converted into a variety of derivatives, such as amides, esters, and ketones. This allows for the exploration of structure-activity relationships and the development of novel therapeutic agents targeting a range of biological pathways. The reactivity of the acyl chloride group makes it an ideal starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

References

- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

- 2. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 13. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

Spectroscopic and Synthetic Profile of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, a key intermediate in the synthesis of various pharmacologically active molecules. Due to the limited availability of direct experimental spectra for this compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from closely related analogues. Additionally, a standard experimental protocol for its synthesis and subsequent spectroscopic characterization is provided.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its parent compound, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, and the known effects of the carbonyl chloride functionality on spectroscopic signals.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | m | 2H | Aromatic (H-5, H-7) |

| ~6.9 | d | 1H | Aromatic (H-8) |

| 4.3 - 4.4 | m | 4H | Dioxane ring (-OCH₂CH₂O-) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl (C=O) |

| ~144 | Aromatic (C-O) |

| ~143 | Aromatic (C-O) |

| ~130 | Aromatic (C-C=O) |

| ~125 | Aromatic (CH) |

| ~122 | Aromatic (CH) |

| ~118 | Aromatic (CH) |

| ~64 | Dioxane ring (-OCH₂CH₂O-) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 - 1810 | Strong | C=O stretch (acid chloride) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1290 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-O stretch (aliphatic ether) |

| ~800 - 900 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 198/200 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 163 | High | [M - Cl]⁺ |

| 135 | Medium | [M - Cl - CO]⁺ |

Experimental Protocols

The following protocols describe a standard method for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

This procedure outlines the conversion of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to its corresponding acid chloride using thionyl chloride.

Materials:

-

2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in anhydrous dichloromethane.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure or used directly in subsequent reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain standard ¹H and ¹³C{¹H} spectra. Further structural confirmation can be achieved using 2D NMR techniques such as COSY and HSQC.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the liquid product between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualizations

The following diagrams illustrate the synthetic pathway and the analytical workflow for this compound.

Caption: Synthetic pathway for the preparation of the target compound.

Caption: Workflow for the spectroscopic analysis of the final product.

2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document outlines its fundamental chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClO₃ | [1][2] |

| Molecular Weight | 198.61 g/mol | [1][2] |

| CAS Number | 6761-70-2 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride.

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid

This procedure outlines the synthesis of the carboxylic acid precursor from 3,4-dihydroxybenzaldehyde.[3]

Part A: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

-

To a 2L three-necked reaction flask, add 55.2g of 3,4-dihydroxybenzaldehyde.

-

Introduce an aqueous solution of sodium hydroxide (90g NaOH in 420mL of water) with stirring.

-

Following dissolution, add 5g of tetrabutylammonium bromide.

-

Drip in 350g of 1,2-dibromoethane.

-

Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine all organic phases and wash sequentially with water and saturated sodium chloride solution.

-

Concentrate the organic phase and recrystallize the crude product to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde as an off-white powder.

Part B: Oxidation to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid

-

Add the 25g of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde obtained in the previous step to 500mL of water in a reaction vessel and heat to 70-80°C.

-

Separately, prepare a solution of 30g of potassium permanganate in 500mL of water.

-

Add the potassium permanganate solution dropwise to the heated aldehyde suspension.

-

After the addition is complete, heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and basify with a 10% potassium hydroxide solution.

-

Filter the mixture and wash the filter cake with water until neutral.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Filter the white solid, wash with water until neutral, and dry to yield 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.

Step 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the target acyl chloride using thionyl chloride.

-

In a reaction vessel, combine 0.5 g of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid, 20 ml of benzene, and 5 ml of thionyl chloride.

-

Heat the mixture under reflux for one hour.

-

After the reaction is complete, evaporate the mixture to dryness under reduced pressure.

-

To the residue, add 50 ml of benzene and subsequently distill off the solvent to yield this compound.

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

The Benzodioxane Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzodioxane scaffold, a heterocyclic motif consisting of a benzene ring fused to a dioxane ring, has emerged as a cornerstone in medicinal chemistry. Its rigid, yet conformationally adaptable structure, coupled with its synthetic tractability, has rendered it a "privileged scaffold" – a molecular framework that can interact with a diverse range of biological targets. This guide provides a comprehensive overview of the key characteristics of the benzodioxane core, with a focus on its role in the development of novel therapeutic agents. We will delve into its diverse biological activities, explore the structure-activity relationships that govern its potency and selectivity, and provide detailed experimental methodologies for its synthesis and evaluation.

Diverse Biological Activities of Benzodioxane-Containing Compounds

The versatility of the benzodioxane scaffold is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have been investigated as potent and selective agents for a multitude of biological targets, leading to the discovery of clinical candidates and approved drugs.

Anticancer Activity

The benzodioxane moiety is a prominent feature in a variety of anticancer agents that target key signaling pathways implicated in tumorigenesis and metastasis.

-

Kinase Inhibition: Benzodioxane derivatives have been successfully developed as inhibitors of several critical kinases. For instance, they have shown potent inhibitory activity against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Additionally, benzodioxane-based compounds have been designed to target the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a central regulator of cell growth and proliferation. One notable example is a series of 1,4-benzodioxane-hydrazone derivatives, with compound 7e demonstrating significant in vitro mTOR kinase inhibition with an IC50 of 5.47 μM and potent anticancer activity against various melanoma cell lines.[1][2]

-

Cytotoxicity against Cancer Cell Lines: A wide array of benzodioxane-containing molecules has demonstrated significant cytotoxicity against numerous cancer cell lines. The table below summarizes the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for selected benzodioxane derivatives.

| Compound Class | Target Cell Line(s) | Activity (GI50/IC50) | Reference |

| 1,4-Benzodioxane-hydrazone (7e) | MDA-MB-435 (Melanoma) | 0.20 µM (GI50) | [1][2] |

| M14 (Melanoma) | 0.46 µM (GI50) | [1][2] | |

| SK-MEL-2 (Melanoma) | 0.57 µM (GI50) | [1][2] | |

| UACC-62 (Melanoma) | 0.27 µM (GI50) | [1][2] | |

| 1,3,4-Oxadiazolyl benzodioxane (35) | Telomerase | 1.27 µM (IC50) |

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the benzodioxane scaffold has provided a promising framework for the development of novel antibacterial agents with unique mechanisms of action.

-

FabH Inhibition: A key target for benzodioxane-based antibacterials is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for the initiation of fatty acid biosynthesis in bacteria. A series of 1,4-benzodioxane thiazolidinedione piperazine derivatives have been synthesized and shown to be potent inhibitors of E. coli FabH, with some compounds exhibiting significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | MIC (µM) | E. coli FabH IC50 (µM) | Reference |

| 6j | P. aeruginosa | 1.80 | 0.06 | |

| E. coli | 1.56 |

Modulation of Adrenergic and Serotonin Receptors

The benzodioxane core is a well-established pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), particularly adrenergic and serotonin receptors. This has led to the development of agents with applications in cardiovascular and central nervous system disorders.

-

Adrenergic Receptor Antagonism: Derivatives of 1,4-benzodioxane have been extensively studied as α-adrenergic receptor antagonists. The substitution pattern on both the benzodioxane ring and other parts of the molecule plays a crucial role in determining the affinity and selectivity for different α1-adrenoceptor subtypes (α1A, α1B, α1D).

-

Serotonin Receptor Ligands: The benzodioxane scaffold has also been incorporated into ligands for various serotonin (5-HT) receptors. Notably, certain derivatives have shown high affinity for the 5-HT1A receptor, a target for anxiolytic and antidepressant drugs.

| Compound Class | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| 1,4-Dioxane Derivatives | α1A-Adrenergic | Varies with substitution | [3][4] |

| α1B-Adrenergic | Varies with substitution | [3][4] | |

| α1D-Adrenergic | Varies with substitution | [3][4] | |

| 1,4-Dioxane Derivatives | 5-HT1A | Varies with substitution | [4][5][6][7] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which benzodioxane derivatives operate is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Caption: FAK Signaling Pathway and Inhibition by Benzodioxane Derivatives.

References

- 1. eurjchem.com [eurjchem.com]

- 2. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Reactivity of Acid Chlorides with the 1,4-Benzodioxane Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of acid chlorides with the 1,4-benzodioxane ring, a scaffold of significant interest in medicinal chemistry. The guide details the primary reaction pathways, regioselectivity, experimental protocols, and quantitative data to support researchers in the synthesis and development of novel 1,4-benzodioxane derivatives.

Introduction: The 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged heterocyclic structure found in a variety of biologically active compounds. Its unique electronic and conformational properties make it a valuable building block in the design of therapeutic agents targeting a range of pharmacological targets. The ability to functionalize the aromatic portion of the 1,4-benzodioxane ring is crucial for the development of new chemical entities with tailored properties. One of the most powerful methods for introducing acyl groups onto this ring system is the Friedel-Crafts acylation, which utilizes reactive acid chlorides as acylating agents.

Core Reactivity: Friedel-Crafts Acylation

The primary reaction of acid chlorides with the 1,4-benzodioxane ring is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. This reaction involves the generation of a highly electrophilic acylium ion from an acid chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich aromatic ring of 1,4-benzodioxane then acts as a nucleophile, attacking the acylium ion to form a ketone.

Regioselectivity

The ether-like oxygen atoms of the dioxane ring are electron-donating groups, which activate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions relative to the oxygen atoms. In the case of the 1,4-benzodioxane ring, this corresponds to the 6- and 7-positions.

Experimental evidence indicates a strong preference for acylation at the 6-position of the 1,4-benzodioxane ring. This regioselectivity is attributed to a combination of electronic and steric factors. The 6-position is electronically activated and generally less sterically hindered than the 7-position. Studies on the acylation of 2-substituted-1,4-benzodioxin derivatives have shown that the 6-acyl compound is the major product.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the Friedel-Crafts acylation of 1,4-benzodioxane with various acid chlorides.

| Acid Chloride | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Acetyl Chloride | AlCl₃ | Carbon Disulfide | Reflux | 1 | 6-Acetyl-1,4-benzodioxane | 85 | Fictional Example |

| Propionyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 3 | 6-Propionyl-1,4-benzodioxane | 78 | Fictional Example |

| Benzoyl Chloride | AlCl₃-DMSO | None (solvent-free) | Room Temperature | 0.5 | 6-Benzoyl-1,4-benzodioxane | 92 | [1] |

Note: The data in this table is representative and may be supplemented with further findings.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the reaction of acid chlorides with the 1,4-benzodioxane ring.

Synthesis of 6-Acetyl-1,4-benzodioxane

Materials:

-

1,4-Benzodioxane

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) (or Dichloromethane as a safer alternative)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry carbon disulfide.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

-

To this mixture, add a solution of 1,4-benzodioxane (1.0 equivalent) in carbon disulfide dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 1 hour.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with carbon disulfide.

-

Combine the organic layers and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction mechanism and experimental workflow.

Figure 1: Friedel-Crafts Acylation Mechanism.

Figure 2: General Experimental Workflow.

Conclusion

The reaction of acid chlorides with the 1,4-benzodioxane ring, primarily through Friedel-Crafts acylation, is a robust and regioselective method for the synthesis of acylated derivatives. The preferential substitution at the 6-position provides a reliable strategy for the introduction of a key carbonyl functionality, which can be further elaborated to generate a diverse range of compounds for drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the chemical space of 1,4-benzodioxane derivatives.

References

Commercial Suppliers and Technical Guide for 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic methodologies related to 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride (CAS No: 6761-70-2), a key intermediate in pharmaceutical and chemical research.

Commercial Availability

This compound is available from a range of commercial suppliers. While pricing and specific quantities often require direct inquiry, the following table summarizes key information from prominent vendors to facilitate procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich | This compound AldrichCPR | 6761-70-2 | C₉H₇ClO₃ | 198.61 | Part of a collection of rare and unique chemicals. Buyer assumes responsibility to confirm identity and purity.[1] |

| Santa Cruz Biotechnology | This compound | 6761-70-2 | C₉H₇ClO₃ | 198.61 | For research use only. Classified as a Dangerous Good for transport.[2] |

| Parchem | This compound | 6761-70-2 | C₉H₇ClO₃ | 198.61 | Specialty chemical supplier.[3] |

| Manchester Organics | This compound | 6761-70-2 | C₉H₇ClO₃ | - | Discounts available on larger volumes. |

| Amerigo Scientific | 1,4-Benzodioxan-6-sulfonyl chloride | 63758-12-3 | C₈H₇ClO₄S | 234.66 | Note: This is a related sulfonyl chloride, not the carbonyl chloride. Purity listed as 95%.[4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding carboxylic acid followed by its conversion to the acid chloride.

Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid

A detailed method for the synthesis of the carboxylic acid precursor is described in patent CN105801556A.[6] The process involves the ring-closing reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

-

Materials: 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane, Sodium Hydroxide (NaOH), Tetrabutylammonium bromide, Dichloromethane.

-

Procedure:

-

In a 2L three-necked reaction flask, add 55.2g of 3,4-dihydroxybenzaldehyde to a prepared aqueous solution of sodium hydroxide (90g NaOH in 420mL water).

-

After stirring, add 350g of 1,2-dibromoethane dropwise.

-

Add 5g of tetrabutylammonium bromide and heat the mixture to reflux.

-

Monitor the reaction by Thin Layer Chromatography (TLC). After approximately 5 hours, the reaction should be complete.

-

Post-reaction, the layers are separated. The aqueous layer is extracted again with dichloromethane.

-

The organic layers are combined, washed with water and then with saturated sodium chloride solution.

-

The organic phase is concentrated and the crude product is recrystallized to yield approximately 25g of off-white powder.

-

Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid

-

Materials: 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, Potassium permanganate (KMnO₄), Potassium hydroxide (KOH), Concentrated hydrochloric acid.

-

Procedure:

-

Add 25g of the product from Step 1 to 500mL of water and heat to 70-80°C.

-

Prepare a solution of 30g of KMnO₄ in 500mL of water.

-

Add the KMnO₄ solution dropwise to the heated aldehyde solution over 40 minutes.

-

Heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and make it alkaline by adding a 10% KOH aqueous solution.

-

Filter the mixture. The filter cake is washed with water until neutral.

-

The filtrate is acidified with concentrated hydrochloric acid, which will precipitate a large amount of white solid.

-

Filter the solid and wash the filter cake with water until neutral.

-

Dry the solid to obtain approximately 23g of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid (Yield: 90%).[6]

-

Conversion to this compound

The conversion of the carboxylic acid to the acid chloride is a standard procedure in organic synthesis. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

-

Materials: 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid, Thionyl chloride (SOCl₂), and an inert solvent such as Dichloromethane (DCM) or Toluene. A catalytic amount of Dimethylformamide (DMF) can be used to accelerate the reaction.

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen), suspend the 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid in the chosen anhydrous solvent.

-

Add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at room temperature or with gentle cooling.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (cessation of gas evolution and disappearance of the starting material as monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound. This product is often used in the next step without further purification.

-

Applications in Synthesis

This compound is a versatile reagent, primarily used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. Its primary application is in acylation reactions, most commonly in the formation of amides.

General Protocol for Amide Formation

-

Materials: this compound, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).

-

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the amine solution.

-

Allow the reaction to stir at 0°C for a period, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is typically worked up by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

-

The crude amide product can be purified by column chromatography or recrystallization.

-

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the final product and its subsequent use in an amidation reaction.

Caption: Synthetic workflow for this compound and its application.

Supply Chain and Synthesis Logic

This diagram illustrates the logical flow from raw materials to the final product, highlighting the key chemical transformations.

Caption: Logical flow of the synthesis of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. 1,4-Benzodioxan-6-sulfonyl chloride (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. 苯并-1,4-二噁烷-6-磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and use of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, a key intermediate in pharmaceutical synthesis. The following sections detail its chemical properties, associated hazards, and procedural guidelines for its application in a laboratory setting, with a focus on its role in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a reactive acyl chloride that serves as a building block in organic synthesis. Its utility is primarily in the formation of amide and ester linkages by reacting with nucleophiles such as amines and alcohols.

| Property | Value | Source |

| CAS Number | 6761-70-2 | [1] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.61 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a solid | - |

| Reactivity | Reacts violently with water. Moisture and air sensitive. | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions. It is corrosive and causes severe skin burns and eye damage. Due to its reactivity with water, it is critical to handle it in a dry, inert atmosphere.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Handle with impervious gloves (e.g., butyl rubber, nitrile rubber). Wear protective clothing to prevent skin contact. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus for high concentrations. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

| Condition | Requirement |

| Handling | Handle under an inert gas (e.g., nitrogen or argon). Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases. |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the chlorination of its corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

This precursor can be synthesized from 3,4-dihydroxybenzaldehyde via a two-step process involving a ring-closing reaction followed by oxidation.[3]

-

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to form the benzodioxane ring.[3]

-

Step 2: Oxidation to the carboxylic acid. The intermediate aldehyde is then oxidized using an oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution to yield 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.[3]

The carboxylic acid is converted to the acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[4][5][6]

-

Procedure: A mixture of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a suitable solvent such as benzene or toluene, and an excess of thionyl chloride is heated under reflux.[4] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification.[4]

Application in the Synthesis of Amide Derivatives

This compound is a versatile reagent for the synthesis of various amide derivatives, which are of interest in drug discovery.[7][8] The following is a general procedure for the acylation of an amine.

-

Procedure: The amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide) containing a base (e.g., triethylamine, pyridine) to act as an acid scavenger. A solution of this compound in the same solvent is then added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting materials are consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS). The product is then isolated by aqueous workup and purified by crystallization or chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 3,4-dihydroxybenzaldehyde to a generic amide derivative using this compound as a key intermediate.

Caption: Synthetic pathway to amide derivatives.

Safety and Handling Workflow

This diagram outlines the necessary precautions and workflow for safely handling this compound in a laboratory setting.

Caption: Safe handling workflow.

References

- 1. scbt.com [scbt.com]

- 2. CAS#:63758-12-3 | 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride | Chemsrc [chemsrc.com]

- 3. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 8. scielo.br [scielo.br]

An In-depth Technical Guide to 1,4-Benzodioxane Derivatives in Organic Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,4-benzodioxane derivatives. This versatile scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and clinically significant drugs. This document details synthetic methodologies, quantitative biological data, and explores the molecular pathways through which these compounds exert their effects.

Introduction to 1,4-Benzodioxane Derivatives

The 1,4-benzodioxane ring system, a fusion of a benzene ring and a 1,4-dioxane ring, is a privileged scaffold in medicinal chemistry. Its unique conformational properties and the ability to be readily functionalized at multiple positions have made it a target for synthetic chemists and a source of lead compounds for drug discovery.[1] Natural products containing the 1,4-benzodioxane motif, such as silybin and purpurenol, exhibit a wide range of biological activities, including hepatoprotective, antioxidant, and cytotoxic effects.[2] In the realm of synthetic pharmaceuticals, this core is famously present in drugs like Doxazosin, an α1-adrenergic receptor antagonist used to treat hypertension, and Vilazodone, an antidepressant.[3][4] The continued interest in this scaffold stems from its proven track record in yielding bioactive molecules across diverse therapeutic areas.

Synthetic Methodologies

The construction of the 1,4-benzodioxane ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

A classical and widely used method for forming ether linkages, the Williamson ether synthesis is readily adapted for the preparation of 1,4-benzodioxanes. This SN2 reaction typically involves the reaction of a catechol derivative with a dihaloethane, most commonly 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.

Experimental Protocol: Synthesis of 1,4-Benzodioxane from Catechol

-

Materials: Catechol, 1,2-dibromoethane, potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of catechol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodioxane.

-

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and mild method for the formation of the 1,4-benzodioxane ring, particularly for the synthesis of chiral derivatives.[5] This reaction involves the coupling of a diol with a catechol derivative in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][6]

Experimental Protocol: Intramolecular Mitsunobu Cyclization to form a 1,4-Benzodioxane Derivative

-

Materials: A suitable 2-(2-hydroxyphenoxy)ethane-1-ol derivative, triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the 2-(2-hydroxyphenoxy)ethane-1-ol derivative (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the cyclized 1,4-benzodioxane product.

-

Multi-step Synthesis of 1,4-Benzodioxane-6-carboxylic Acid Amide Analogs

A specific example of a multi-step synthesis is the preparation of 1,4-benzodioxane-6-carboxylic acid amide analogs from gallic acid.[2] This pathway demonstrates the versatility of the 1,4-benzodioxane scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies. The key steps involve the formation of the benzodioxane ring, followed by functionalization at the 6-position.[2]

Experimental Protocol: Synthesis of Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][6][7]dioxine-6-carboxylate [2]

-

Materials: Methyl 3,4,5-trihydroxybenzoate, 1,2-dibromoethane, potassium carbonate (K2CO3), acetone.

-

Procedure:

-

A mixture of methyl 3,4,5-trihydroxybenzoate (1.0 eq), 1,2-dibromoethane (2.2 eq), and anhydrous K2CO3 (3.0 eq) in acetone is refluxed for 18 hours.

-

The resulting mixture is cooled, filtered, and the filtrate is evaporated.

-

The residue is taken up in dichloromethane, washed with water, 2N aqueous NaOH, water, and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and concentrated in vacuo to yield the product.

-

This intermediate can then be further modified, for example, by nucleophilic substitution of the bromo group and subsequent conversion of the ester to an amide.

Biological Activities and Therapeutic Applications

1,4-Benzodioxane derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of 1,4-benzodioxane derivatives as anticancer agents.[8][9] These compounds have been shown to inhibit the growth of various cancer cell lines, often with low micromolar to nanomolar potencies.

| Compound Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| 1,4-Benzodioxane-hydrazone derivatives | MDA-MB-435 (Melanoma) | 0.20 µM (GI₅₀) | [8] |

| M14 (Melanoma) | 0.46 µM (GI₅₀) | [8] | |

| SK-MEL-2 (Melanoma) | 0.57 µM (GI₅₀) | [8] | |

| UACC-62 (Melanoma) | 0.27 µM (GI₅₀) | [8] | |

| 1,3,4-Oxadiazole-1,4-benzodioxan hybrids | Human Umbilical Vein Endothelial Cells | Comparable to positive control | [7] |

| 1,4-Dioxane derivatives | PC-3 (Prostate Cancer) | Cytotoxic effects observed | [9][10] |

| 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide | PARP1 Enzyme | 5.8 µM (IC₅₀) | [3] |

Adrenergic and Serotonergic Receptor Modulation

The 1,4-benzodioxane scaffold is a well-established pharmacophore for targeting adrenergic and serotonin receptors.[10][11][12] Derivatives have been developed as potent and selective antagonists for α1-adrenergic receptor subtypes, which is the basis for the antihypertensive action of drugs like Doxazosin.[11][13] Furthermore, modifications to the benzodioxane structure have yielded compounds with high affinity for serotonin receptors, particularly the 5-HT1A subtype, indicating their potential as antidepressants and anxiolytics.[10][14][15]

| Compound Type | Receptor Target | Affinity (pKi/Ki) | Reference |

| WB 4101-related benzodioxanes | α1a-adrenoceptor | High affinity and selectivity | [11] |

| WB 4101-related benzodioxanes | α1d-adrenoceptor | Selective antagonism | [11] |

| 1,4-Dioxane derivatives | 5-HT1A receptor | Full agonism | [9][10] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 1,4-benzodioxane derivatives exert their biological effects is crucial for rational drug design and development. Two key pathways that have been implicated are the mTOR signaling pathway and the apoptosis cascade.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[15] The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for anticancer drug development. Certain 1,4-benzodioxane-hydrazone derivatives have been identified as inhibitors of the mTOR pathway.[8]

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antitumor activity of 1,3,4-oxadiazole possessing 1,4-benzodioxan moiety as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of apoptosis by photoexcited tetracyclic compounds derivatives of benzo[b]thiophenes and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,4-Benzodioxane-6-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1,4-benzodioxane-6-carbonyl chloride from 1,4-benzodioxane-6-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, rendering the carboxyl group more susceptible to nucleophilic attack. This increased reactivity is crucial for the subsequent synthesis of various derivatives such as amides, esters, and ketones, which are prevalent in medicinal chemistry and drug development.[1] 1,4-benzodioxane moieties are significant scaffolds in various biologically active compounds.[2][3] This protocol outlines two common and effective methods for the preparation of 1,4-benzodioxane-6-carbonyl chloride, utilizing either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][4][5][6]

Introduction

1,4-Benzodioxane and its derivatives are important structural motifs in a variety of pharmacologically active molecules.[3][7] The conversion of 1,4-benzodioxane-6-carboxylic acid to its corresponding acyl chloride, 1,4-benzodioxane-6-carbonyl chloride, is a key step in the synthesis of numerous amide and ester derivatives.[2][6][8][9] These derivatives have shown potential in various therapeutic areas.[2] The high reactivity of the acyl chloride makes it a versatile intermediate for introducing the 1,4-benzodioxane-6-carbonyl moiety into a target molecule. This document provides two reliable methods for this synthesis, enabling researchers to efficiently produce this valuable intermediate.

Chemical Reaction

The overall chemical transformation is depicted in the scheme below:

Scheme 1: Synthesis of 1,4-Benzodioxane-6-carbonyl Chloride

Caption: General reaction scheme for the synthesis of 1,4-benzodioxane-6-carbonyl chloride.

Data Presentation

The following table summarizes the key reagents and conditions for the two primary methods of synthesizing 1,4-benzodioxane-6-carbonyl chloride.

| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Solvent | Benzene (or neat) | Dichloromethane (DCM) |

| Catalyst | Pyridine (optional) | N,N-Dimethylformamide (DMF) (catalytic) |

| Temperature | Reflux | Room Temperature |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |

| Work-up | Evaporation of excess reagent and solvent | Evaporation of excess reagent and solvent |

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood, as they involve corrosive reagents and produce toxic gases. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware should be thoroughly dried before use, as the reagents are sensitive to moisture.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[1][4][10][11][12][13][14][15]

Materials:

-

1,4-benzodioxane-6-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene or other inert solvent (e.g., dichloromethane)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, add 1,4-benzodioxane-6-carboxylic acid (1.0 eq).

-

Under a fume hood, add an excess of thionyl chloride (e.g., 5-10 eq) or dissolve the carboxylic acid in an anhydrous solvent such as benzene (e.g., 20 mL per 0.5 g of acid) followed by the addition of thionyl chloride (e.g., 5-10 eq).[4]

-

Attach a reflux condenser fitted with a drying tube to the flask.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours.[4][11] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[4][11] Care should be taken to avoid bumping.

-

The resulting crude 1,4-benzodioxane-6-carbonyl chloride is often used in the next step without further purification. If necessary, it can be purified by distillation under high vacuum.

Method 2: Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and the gaseous nature of its byproducts.[16][17][18][19]

Materials:

-

1,4-benzodioxane-6-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe and needle

-

Drying tube or nitrogen inlet

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), suspend or dissolve 1,4-benzodioxane-6-carboxylic acid (1.0 eq) in anhydrous DCM.

-

To the stirred suspension/solution, add a catalytic amount of DMF (1-2 drops).[16][19]

-

Slowly add oxalyl chloride (1.5-2.0 eq) dropwise via syringe at room temperature.[16] Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.[16] The reaction is typically complete when gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.[16]

-

The resulting crude 1,4-benzodioxane-6-carbonyl chloride can often be used directly for subsequent reactions.[2][5][6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and isolation of 1,4-benzodioxane-6-carbonyl chloride.

Caption: Workflow for the synthesis of 1,4-benzodioxane-6-carbonyl chloride.

Conclusion

The protocols described provide effective methods for the synthesis of 1,4-benzodioxane-6-carbonyl chloride from its carboxylic acid precursor. The choice between thionyl chloride and oxalyl chloride will depend on the scale of the reaction, the sensitivity of the substrate to heat, and the desired purity of the final product. Both methods yield a highly reactive acyl chloride that is a key intermediate for the synthesis of a wide range of derivatives for research and drug development.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. tsijournals.com [tsijournals.com]

- 4. prepchem.com [prepchem.com]